molecular formula C10H18N2O B7864525 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one

Cat. No.: B7864525
M. Wt: 182.26 g/mol
InChI Key: RKMYDWVHAYOGSO-DTWKUNHWSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one can involve multi-step organic reactions starting from simpler precursors. A typical route may begin with the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core via cyclization reactions. This core can then be functionalized to introduce the butan-1-one group through alkylation or acylation reactions. Reaction conditions often include the use of catalysts like palladium or base conditions to facilitate the cyclization and subsequent functionalization processes.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization for yield and purity. Methods such as continuous flow chemistry, which allows for better control over reaction conditions, can be employed. Additionally, scaling up often involves the use of robust catalysts and careful control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidation reactions may utilize reagents such as potassium permanganate or chromic acid, while reduction can be achieved using lithium aluminum hydride. Substitution reactions often occur under acidic or basic conditions, using reagents like halides or alkoxides.

Major Products: The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one serves as a valuable building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: This compound has shown potential in biological research, particularly in studying its interactions with various biomolecules. Its cyclic structure and functional groups make it a candidate for drug design and discovery, possibly targeting neurological pathways or receptor sites.

Industry: In industry, this compound could be utilized in the synthesis of materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The cyclic structure allows for specific binding interactions, which can modulate biological pathways and result in observable effects in vitro and in vivo.

Comparison with Similar Compounds

  • 1-(Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one

  • 1-(cis-Hexahydro-1H-pyrrolo[3,4-b]pyrrole-1-yl)propan-1-one

Uniqueness: Compared to other similar compounds, 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one is unique due to its specific butan-1-one functional group, which imparts different reactivity and potential biological activity. This distinct functionalization can influence its solubility, binding affinity, and overall chemical behavior, making it particularly valuable for certain applications that other similar compounds may not be suitable for.

Conclusion

This compound is a compound with rich potential, both in scientific research and industrial applications. Its unique structure and reactivity open up numerous possibilities for exploration in various fields, cementing its position as a compound of interest.

Biological Activity

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H20_{20}N2_2O
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 1218713-44-0

The compound's biological activity is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. Notably, it has shown potential as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for diabetes management.

1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Studies indicate that derivatives of this compound exhibit significant inhibitory activity against DPP-IV, suggesting their potential use in diabetes treatment.

2. Neuroprotective Effects

Research has indicated that compounds similar to this compound may have neuroprotective properties. These effects are attributed to their interaction with histamine receptors, which play a role in various neurological disorders.

Case Study 1: DPP-IV Inhibition

In a controlled study, a derivative of the compound was administered to diabetic models. Results demonstrated a notable decrease in blood glucose levels compared to the control group. The compound's mechanism involved the inhibition of DPP-IV activity, leading to increased levels of incretin hormones that promote insulin secretion.

Case Study 2: Neuroprotective Activity

Another study investigated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and apoptosis markers, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Methyl-hexahydropyrrolo[3,4-b]pyrrole Bicyclic structure without cyclopentyl groupDipeptidyl Peptidase-IV inhibitionLacks cyclopentane moiety
Octahydro-pyrrolo[3,4-b]pyrrole Saturated bicyclic systemPotential neuroprotective effectsMore saturated than target compound
1-(4-imidazol-1-ylphenyl)-5-methyl-pyrrolo[3,4-b]pyrrole Phenyl substitution on pyrroleAnticancer propertiesDifferent substitution pattern

This table highlights how the unique combination of a cyclopentyl group and the specific configuration of the hexahydropyrrolo moiety distinguishes this compound from similar compounds.

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-3-10(13)12-5-4-8-6-11-7-9(8)12/h8-9,11H,2-7H2,1H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMYDWVHAYOGSO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CC[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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